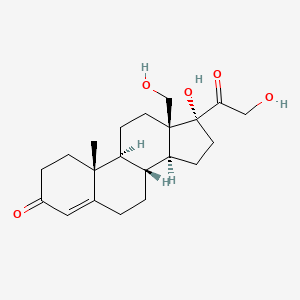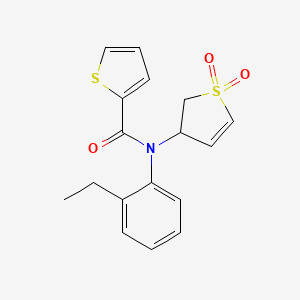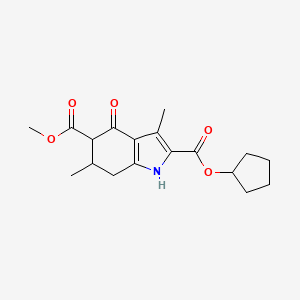![molecular formula C18H18N4O3 B1228625 2-[6-Amino-5-cyano-4-(4-ethylphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-3-yl]acetic acid methyl ester](/img/structure/B1228625.png)
2-[6-Amino-5-cyano-4-(4-ethylphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-3-yl]acetic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[6-amino-5-cyano-4-(4-ethylphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-3-yl]acetic acid methyl ester is a member of benzenes and a pyranopyrazole.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Substituted 3-hydroxypyrazoles, like the compound , have been synthesized for exploring the molecular and crystal structures of similar compounds. The structures of these compounds, including a close analog, were determined using X-ray diffraction analysis (Rodinovskaya, Gromova, Shestopalov, & Nesterov, 2003).
Green Synthesis Methodology
- A green and efficient method has been reported for synthesizing pyranopyrazoles, which are structurally similar to the compound . This process involves one-pot, multi-component condensation reactions, highlighting an environmentally friendly approach (Zolfigol et al., 2013).
Application in Wheat and Barley
- Cyano esters, which are structurally related to the compound, have been identified as precursors to chemical hybridizing agents in wheat and barley. This indicates potential agricultural applications (Beck, Ackmann, Staszak, & Wright, 1988).
Catalytic Applications
- Research has shown the application of specific catalysts for synthesizing similar compounds, emphasizing the potential for catalytic applications in chemical synthesis (Moosavi‐Zare et al., 2013).
Antitumor and Antioxidant Activities
- Some derivatives of cyanoacetamide, structurally similar to the compound , have exhibited promising antitumor and antioxidant activities. This suggests potential biomedical applications (Bialy & Gouda, 2011).
Corrosion Inhibition in Steel
- Pyrazole derivatives, structurally related to the compound, have been evaluated as corrosion inhibitors for steel, indicating applications in industrial material science (Herrag et al., 2007).
Antibacterial and Analgesic Activities
- A series of compounds similar to the compound have been synthesized and studied for their antimicrobial, analgesic, and antipyretic activities, suggesting potential pharmaceutical applications (Марьясов et al., 2016).
In Vitro Biological Studies
- Pyran fused pyrimidone derivatives, structurally similar to the compound, have been synthesized and screened for antibacterial, antifungal, and antitubercular activity (Mistry et al., 2012).
Propriétés
Nom du produit |
2-[6-Amino-5-cyano-4-(4-ethylphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-3-yl]acetic acid methyl ester |
|---|---|
Formule moléculaire |
C18H18N4O3 |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
methyl 2-[6-amino-5-cyano-4-(4-ethylphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-3-yl]acetate |
InChI |
InChI=1S/C18H18N4O3/c1-3-10-4-6-11(7-5-10)15-12(9-19)17(20)25-18-16(15)13(21-22-18)8-14(23)24-2/h4-7,15H,3,8,20H2,1-2H3,(H,21,22) |
Clé InChI |
MAXRLMQGJHWTLO-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)C2C(=C(OC3=NNC(=C23)CC(=O)OC)N)C#N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



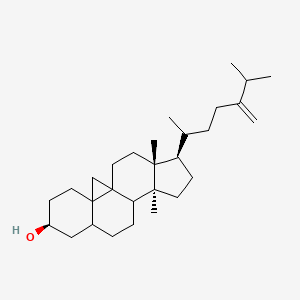
![1-(4,6-Dimethyl-2-pyrimidinyl)-2-[(4-methylphenyl)methyl]guanidine](/img/structure/B1228543.png)
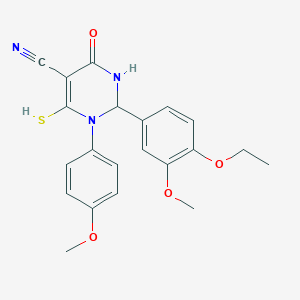
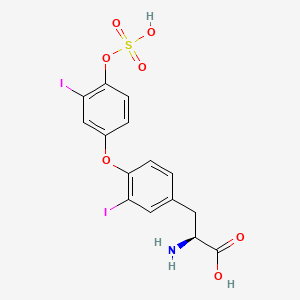
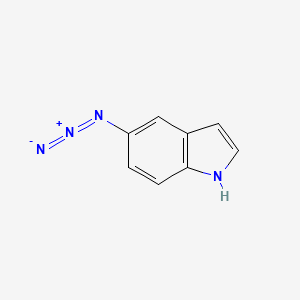
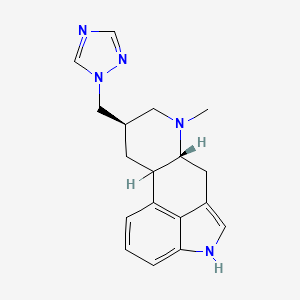
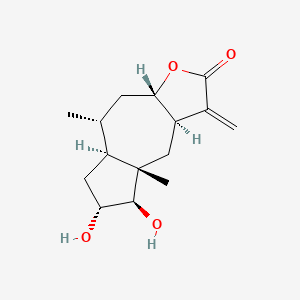
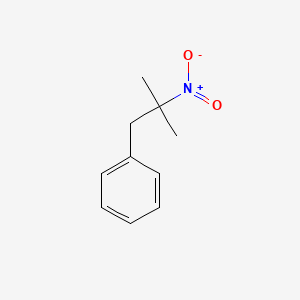
![2-Amino-N-[3,3-dimethyl-7-oxo-2-(2H-tetrazol-5-yl)-4-thia-1-azabicyclo[3.2.0]heptan-6-yl]-2-(4-hydroxyphenyl)ethanimidic acid](/img/structure/B1228553.png)
![1-[4-Chloro-3-[(2-methoxyphenyl)sulfamoyl]phenyl]-3-(2-methoxyphenyl)urea](/img/structure/B1228554.png)
